molecular formula C9H14N4O2 B2792769 (4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone CAS No. 312308-73-9

(4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone

Cat. No.: B2792769
CAS No.: 312308-73-9
M. Wt: 210.237
InChI Key: QMJQPCQHYNXXGD-UHFFFAOYSA-N
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Description

(4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone (CAS: 312308-73-9) is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at position 4 and a methyl group at position 2, linked via a carbonyl group to a morpholine ring. Its molecular formula is C₉H₁₄N₄O₂, with a molecular weight of 210.23 g/mol . Key physicochemical properties include:

  • XLogP3: -0.5 (indicating moderate polarity)
  • Topological Polar Surface Area (TPSA): 73.4 Ų (suggesting good solubility in polar solvents)
  • Hydrogen Bond Donor/Acceptor Count: 1/4
  • Rotatable Bonds: 1 (implying conformational rigidity) .

Properties

IUPAC Name

(4-amino-2-methylpyrazol-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-12-8(7(10)6-11-12)9(14)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJQPCQHYNXXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone typically involves the formation of the pyrazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring. The morpholine group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrazole or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and morpholine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

A comparative analysis of (4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone with three structurally related compounds is presented below:

Property Target Compound (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone 4-[1-Benzoyl-4-(pyridin-2-yl)-1H-pyrazol-3-yl]morpholine 4-(4-Aminophenyl)morpholin-3-one
Molecular Formula C₉H₁₄N₄O₂ C₁₆H₁₂ClN₃O C₁₉H₁₈N₄O₂ C₁₀H₁₂N₂O₂
Molecular Weight (g/mol) 210.23 297.74 334.37 192.22
XLogP3 -0.5 ~2.1 (estimated) ~2.8 (estimated) ~0.3 (estimated)
TPSA (Ų) 73.4 62.3 58.7 68.7
Key Substituents 4-Amino-2-methylpyrazole, morpholine 5-Amino-1-phenylpyrazole, 4-chlorophenyl Benzoyl, pyridin-2-yl, morpholine 4-Aminophenyl, morpholin-3-one
Rotatable Bonds 1 3 5 2
Potential Applications Enzyme/receptor targeting Antimicrobial agents Kinase inhibitors Antimalarial agents

Key Differences and Implications

Substituent Effects on Physicochemical Properties
  • Polarity and Solubility : The target compound’s lower molecular weight (210.23 vs. 297.74–334.37) and moderate TPSA (73.4 Ų) suggest superior aqueous solubility compared to the bulkier analogues . The morpholin-3-one derivative has a higher TPSA (68.7 Ų) due to the ketone group, enhancing hydrogen-bonding capacity.
  • Lipophilicity : The target’s XLogP3 (-0.5) is lower than the chlorophenyl- and benzoyl-containing analogues (estimated XLogP3 ~2.1–2.8), indicating reduced membrane permeability but better compatibility with polar binding sites .
Structural Flexibility and Bioactivity
  • The 4-chlorophenyl group in the analogue from introduces steric bulk and electron-withdrawing effects, which may enhance interactions with hydrophobic enzyme pockets but reduce solubility.

Biological Activity

(4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone, with the CAS number 312308-73-9, is a compound that has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its pharmacological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H14N4O2, with a molecular weight of 210.23 g/mol. Its structure features a pyrazole ring, which is known for conferring various biological activities to compounds.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with a pyrazole nucleus can inhibit the growth of various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and others .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BNCI-H4608.55
Compound CHepG214.31

2. Anti-inflammatory Properties

The compound has shown potential in reducing inflammation markers such as TNF-α and IL-6 in various models. For instance, a derivative exhibited up to 85% inhibition of TNF-α compared to standard anti-inflammatory drugs like dexamethasone .

Table 2: Inhibition of Inflammatory Markers

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Compound D76861
Compound E619310

3. Antimicrobial Activity

Studies have also reported antimicrobial effects against various bacterial strains. The compound demonstrated effectiveness against E. coli and Staphylococcus aureus, suggesting its potential in treating infections .

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)Reference
E. coli40
Staphylococcus aureus20

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.
  • Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, promoting apoptosis.
  • Antioxidant Activity : Certain derivatives have shown antioxidant properties, which may contribute to their anticancer and anti-inflammatory effects.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including this compound, which were tested for their cytotoxicity against multiple cancer cell lines. The study found promising results, indicating that modifications in the pyrazole structure could enhance biological activity significantly .

Q & A

Q. What are the recommended synthetic routes for (4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling a substituted pyrazole precursor with a morpholine derivative via a methanone linkage. For example, brominated intermediates (e.g., bromo-acyl chlorides) react with morpholine under basic conditions (e.g., Et₃N) in solvents like dichloromethane or THF . Purification often employs column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from 2-propanol . Monitoring via TLC and NMR ensures intermediate purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., morpholine protons at δ 3.5–3.7 ppm, pyrazole NH₂ at δ 5.8–6.2 ppm) .
  • X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., SHELXL refinement) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer :
  • In vitro assays : Antimicrobial activity via broth microdilution (MIC values) ; cytotoxicity using MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs) .
  • ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 interactions .
  • MD simulations : GROMACS evaluates protein-ligand stability over 100-ns trajectories .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Methodological Answer :
  • Multi-technique validation : Cross-validate NMR-derived torsion angles with X-ray data .
  • Dynamic NMR : Assess conformational flexibility in solution (e.g., variable-temperature studies) .
  • DFT calculations : Compare experimental and theoretical IR/Raman spectra (e.g., Gaussian 09) .

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., ANOVA for significance testing) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 80°C, 30 min vs. 24 hr conventional) .
  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling efficiency .

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